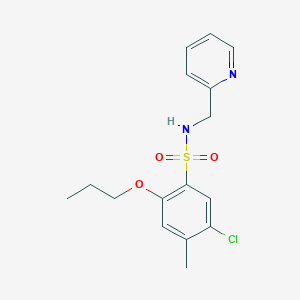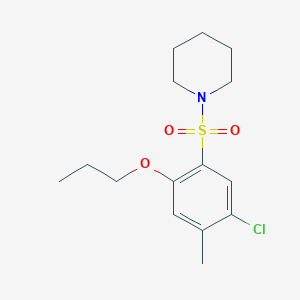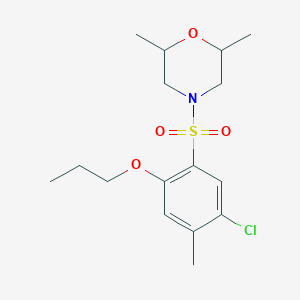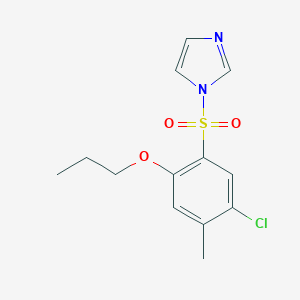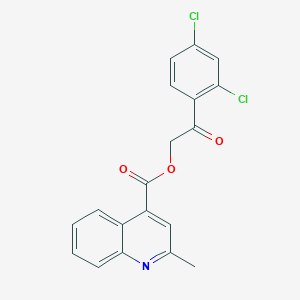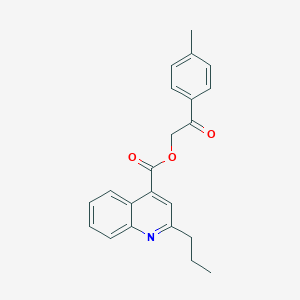![molecular formula C17H20N2O5S B497806 1-(2-Furoyl)-4-[(4-Methoxy-3-methylphenyl)sulfonyl]piperazin CAS No. 915926-16-8](/img/structure/B497806.png)
1-(2-Furoyl)-4-[(4-Methoxy-3-methylphenyl)sulfonyl]piperazin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine, also known as FMMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in a wide range of research studies.
Wirkmechanismus
The mechanism of action of 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine involves the inhibition of the GABA-A receptor, which is a type of receptor that is involved in the regulation of neurotransmitter activity in the brain. By inhibiting this receptor, 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine can modulate the activity of various neurotransmitters, leading to its potent effects on the nervous system.
Biochemical and Physiological Effects:
1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine has been found to exhibit various biochemical and physiological effects, including sedative, anxiolytic, and anticonvulsant properties. These effects make 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine a promising candidate for use in the treatment of various neurological disorders such as anxiety, epilepsy, and insomnia.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine in lab experiments is its potent inhibitory effects on the GABA-A receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine, including the development of new drugs based on its structure, the exploration of its potential for use in the treatment of various neurological disorders, and the investigation of its effects on other neurotransmitter systems. Additionally, further research is needed to fully understand the mechanisms underlying the biochemical and physiological effects of 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine.
Synthesemethoden
The synthesis of 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with piperazine in the presence of potassium carbonate. This reaction results in the formation of 1-(2-Furoyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine, which can be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
Auxin-Antwort-Aktivierung
Einige Piperazinverbindungen wurden als Aktivatoren einer Auxin-Antwort in Pflanzen gefunden, die sich auf die Wurzelentwicklung und den Gravitropismus auswirken .
Antidiabetika
Chalcon-Sulfonyl-Piperazin-Hybride wurden als potenzielle Inhibitoren gegen Alpha-Glucosidase und Alpha-Amylase untersucht, Enzyme, die für die Diabetesbehandlung relevant sind .
Eigenschaften
IUPAC Name |
furan-2-yl-[4-(4-methoxy-3-methylphenyl)sulfonylpiperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-13-12-14(5-6-15(13)23-2)25(21,22)19-9-7-18(8-10-19)17(20)16-4-3-11-24-16/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYHNXRRUKPZCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B497723.png)
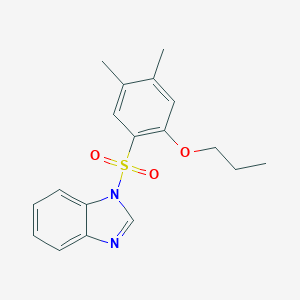
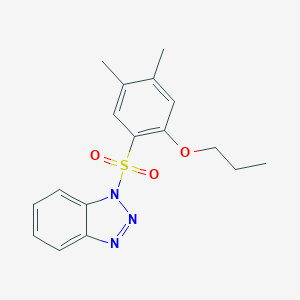

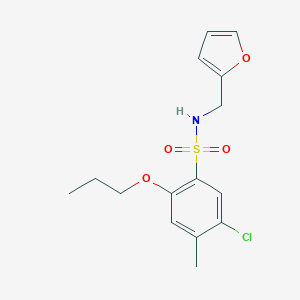
amine](/img/structure/B497733.png)
